An In-Depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-2-pyridone
An In-Depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethyl-2-pyridone, a substituted pyridinone derivative, serves as a valuable scaffold and intermediate in the realms of medicinal chemistry and organic synthesis. Its structural features, including the lactam functionality within an aromatic ring system and the presence of two methyl groups, offer versatile opportunities for the synthesis of a wide array of more complex molecules. While not extensively studied for its own biological activity, its role as a precursor to various biologically active compounds makes a thorough understanding of its chemical properties essential for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical and physical properties of 5,6-Dimethyl-2-pyridone, including its synthesis, spectroscopic profile, and the biological significance of the broader 2-pyridone class of compounds.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [2] |
| CAS Number | 27992-31-0 | [2] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
| Heavy Atom Count | 9 | [2] |
| Physical State | Solid | [1] |
Spectroscopic Profile
The structural elucidation of 5,6-Dimethyl-2-pyridone relies on standard spectroscopic techniques. Although experimentally verified spectra for this specific compound are not provided in the search results, the expected spectroscopic characteristics can be inferred from data on closely related compounds, such as 3-Amino-5,6-dimethyl-2(1H)-pyridinone.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridone ring and the protons of the two methyl groups. The chemical shifts of the methyl protons would likely appear in the upfield region, while the ring protons would be found further downfield.
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¹³C NMR: The carbon NMR spectrum would reveal the presence of the carbonyl carbon of the lactam, the aromatic carbons of the pyridone ring, and the carbons of the two methyl groups, each with characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 3-Amino-5,6-dimethyl-2(1H)-pyridinone, shows characteristic absorption bands for N-H stretching (amine and amide), C-H stretching (aliphatic), and a strong absorption for the C=O stretching of the lactam ring.[3] It is expected that 5,6-Dimethyl-2-pyridone would exhibit a similar strong carbonyl stretch, a key feature for identifying the pyridone ring.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.[3]
Synthesis of 2-Pyridone Derivatives
The synthesis of 2-pyridone cores is a well-established area of organic chemistry. One of the prominent methods for constructing the pyridone ring is the Guareschi-Thorpe reaction .[4] This reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide derivative in the presence of a basic catalyst.[4][5] While a specific protocol for 5,6-Dimethyl-2-pyridone is not detailed in the provided results, the synthesis of the closely related 3-Amino-5,6-dimethyl-2(1H)-pyridinone provides a relevant experimental framework.
Experimental Protocol: Synthesis of a 3-Amino-2-Pyridone Derivative (Illustrative)
The synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone is a two-step process that begins with the formation of a pyridone intermediate.[4][6]
Step 1: Synthesis of the Pyridone Intermediate
This step involves a condensation reaction to form the core pyridone ring structure.[4]
-
Materials: A suitable β-dicarbonyl compound, a cyanoacetamide derivative, and a basic catalyst (e.g., piperidine).[5]
-
Procedure:
-
Combine the β-dicarbonyl compound and the cyanoacetamide derivative in a suitable solvent, such as ethanol.[5]
-
Add a catalytic amount of the base.[5]
-
Heat the reaction mixture to reflux.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to allow the product to precipitate.[4]
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.[4]
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Step 2: Further Functionalization (if necessary)
The intermediate from Step 1 can then be further modified. For example, in the synthesis of the 3-amino derivative, a nitrile group is reduced.[4]
Biological Significance of 2-Pyridone Derivatives
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, with a wide range of biological activities reported for its derivatives.[7][8][9] These activities include:
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Antimicrobial and Antifungal Activity: Many 2-pyridone derivatives have demonstrated efficacy against various bacterial and fungal strains.[7][10]
-
Anticancer Activity: The 2-pyridone core is present in several compounds with antiproliferative effects on cancer cell lines.[8]
-
Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents.[8]
-
Cardiotonic Activity: Some 2-pyridone-based molecules act as inhibitors of phosphodiesterase 3 (PDE3), leading to their use in treating heart failure.[11]
It is important to note that these biological activities are characteristic of the broader class of 2-pyridone derivatives and have not been specifically attributed to 5,6-Dimethyl-2-pyridone itself in the provided search results. This underscores its primary utility as a synthetic intermediate for accessing more complex and biologically active molecules. The immunomodulatory effects of some 5,6-dihydro-2H-pyridones have also been investigated, showing both immunosuppressive and immunostimulant properties depending on the specific substitutions.[11]
Conclusion
5,6-Dimethyl-2-pyridone is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data on its physical properties are not extensively documented in the public domain, its chemical nature and reactivity can be understood through the lens of related pyridone structures. The established synthetic routes to the 2-pyridone core, such as the Guareschi-Thorpe reaction, provide a reliable foundation for its preparation. The broad spectrum of biological activities exhibited by 2-pyridone derivatives continues to drive research into the synthesis and evaluation of new analogues, where 5,6-Dimethyl-2-pyridone can serve as a valuable starting material. For researchers and drug development professionals, a solid grasp of the fundamental chemistry of this compound is crucial for unlocking its potential in the creation of novel therapeutic agents.
References
- 1. Hit2Lead | 5,6-dimethyl-2(1H)-pyridinone | CAS# 27992-31-0 | MFCD00859248 | BB-4034896 [hit2lead.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5,6-dihydro-2H-pyranones and 5,6-dihydro-2H-pyridones and their derivatives modulate in vitro human T lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
